CB1 Receptor Binding Affinity Comparison: 4-Methoxyphenyl vs. 3-Chlorophenyl Analog
In a head-to-head competition binding assay at human CB1 receptors, N-(2-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)-3-phenylpropanamide displayed a Ki of 12 nM, whereas the direct 3-chlorophenyl analog (CAS 897613-21-7) exhibited a Ki of 45 nM under identical conditions. This represents a 3.75-fold higher affinity for the 4-methoxyphenyl derivative [1]. The data suggest that the electron-donating methoxy group at the para position enhances CB1 receptor complementarity compared to the meta-chloro substituent.
| Evidence Dimension | CB1 receptor binding affinity (Ki) |
|---|---|
| Target Compound Data | 12 nM |
| Comparator Or Baseline | N-(2-((4-(3-chlorophenyl)piperazin-1-yl)sulfonyl)ethyl)-3-phenylpropanamide (45 nM) |
| Quantified Difference | 3.75-fold improvement |
| Conditions | Human CB1 membrane radioligand binding assay, [3H]CP-55,940 displacement |
Why This Matters
For endocannabinoid system research, a 3.75-fold affinity difference directly determines the working concentration range and potential off-target engagement in cell-based assays.
- [1] WO2008024284A2. Sulfonylated piperazines as cannabinoid-1 receptor modulators. World Intellectual Property Organization. 2008. View Source
